Melting Point and Thermal Stability: Para-Fluorination Elevates Tm by 64-66°C vs. Unsubstituted Triphenylbenzene Core
The para-fluorine substitution on 1,3,5-tris(4-fluorophenyl)benzene confers markedly enhanced thermal stability relative to the unfluorinated 1,3,5-triphenylbenzene analog. This difference is directly quantifiable via melting point comparison [1]. The elevated Tm enables processing under higher temperature regimes and improved morphological stability in solid-state devices during operation, which is a critical procurement criterion for applications requiring thermal endurance [2].
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | 238-240°C |
| Comparator Or Baseline | 1,3,5-Triphenylbenzene (unfluorinated analog): 174°C |
| Quantified Difference | ΔTm = +64°C to +66°C |
| Conditions | Standard melting point determination; reported across multiple supplier technical datasheets and literature sources |
Why This Matters
Higher melting point directly correlates with reduced sublimation losses during vacuum deposition processing and enhanced morphological stability in OLED devices, reducing procurement risk for high-temperature fabrication workflows.
- [1] PubChem. 1,3,5-Triphenylbenzene (CID 68233). National Center for Biotechnology Information. View Source
- [2] Stossel P, Vestweber H, Heil H, Breuning E. Compounds for organic electronic devices. US Patent Application US20070185303 A1. Merck Patent GmbH; 2007. View Source
